Cas no 2137814-23-2 (3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol)

3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol 化学的及び物理的性質
名前と識別子
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- 3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol
- 2137814-23-2
- EN300-803890
-
- インチ: 1S/C11H13N3O/c1-8(12)11-10(15)7-14(13-11)9-5-3-2-4-6-9/h2-8,15H,12H2,1H3
- InChIKey: KMPWKVJCIHKDJG-UHFFFAOYSA-N
- ほほえんだ: OC1=CN(C2C=CC=CC=2)N=C1C(C)N
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.1Ų
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803890-1.0g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 1.0g |
$1029.0 | 2024-05-21 | |
Enamine | EN300-803890-0.05g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 0.05g |
$864.0 | 2024-05-21 | |
Enamine | EN300-803890-0.1g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 0.1g |
$904.0 | 2024-05-21 | |
Enamine | EN300-803890-0.5g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 0.5g |
$987.0 | 2024-05-21 | |
Enamine | EN300-803890-0.25g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 0.25g |
$946.0 | 2024-05-21 | |
Enamine | EN300-803890-5.0g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 5.0g |
$2981.0 | 2024-05-21 | |
Enamine | EN300-803890-2.5g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 2.5g |
$2014.0 | 2024-05-21 | |
Enamine | EN300-803890-10.0g |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol |
2137814-23-2 | 95% | 10.0g |
$4421.0 | 2024-05-21 |
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-olに関する追加情報
3-(1-Aminoethyl)-1-phenyl-1H-pyrazol-4-ol: A Comprehensive Overview
The compound 3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol, identified by the CAS number 2137814-23-2, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique properties and applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
Pyrazole derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The presence of nitrogen atoms in the ring structure imparts unique electronic properties, making these compounds highly versatile. The specific structure of 3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol includes a phenyl group attached to the pyrazole ring, an aminoethyl substituent at position 3, and a hydroxyl group at position 4. These substituents significantly influence the compound's reactivity, stability, and biological activity.
The synthesis of 3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol typically involves multi-step reactions, often starting from readily available starting materials. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such advancements highlight the ongoing efforts to improve the scalability and cost-effectiveness of synthesizing this compound.
In terms of applications, pyrazole derivatives have found extensive use in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. The hydroxyl group in 3-(1-aminoethyl)-1-phenyl-1H-pyrazol-4-ol facilitates hydrogen bonding interactions, which are crucial for binding to biological targets. Recent research has demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
Beyond pharmacology, pyrazole derivatives are also explored for their potential in materials science. The aminoethyl group in this compound can serve as a functional handle for further chemical modifications, enabling its integration into polymer networks or as a component in advanced materials. Such applications underscore the versatility of this compound across diverse scientific domains.
In conclusion, 3-(1-aminoethyl)-1 phenyl 1H pyrazol 4 ol, with its unique structural features and versatile functional groups, continues to be a subject of intense research interest. Its potential applications span from drug development to materials science, driven by ongoing advancements in synthetic methodologies and biological evaluations. As research progresses, this compound is poised to contribute significantly to both academic and industrial advancements.
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